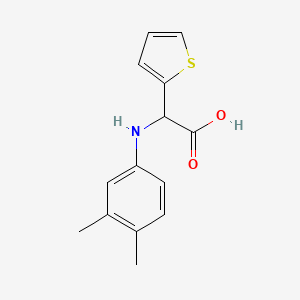
(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of (3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and acetic acid derivatives. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized thiophene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced thiophene derivatives.
Scientific Research Applications
(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of (3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-(3,4-dimethylanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C14H15NO2S/c1-9-5-6-11(8-10(9)2)15-13(14(16)17)12-4-3-7-18-12/h3-8,13,15H,1-2H3,(H,16,17) |
InChI Key |
LFQSQCJORBJSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C2=CC=CS2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


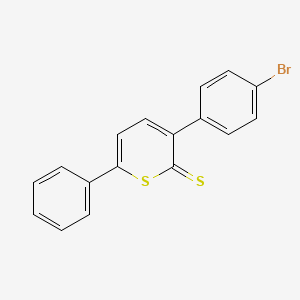
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)
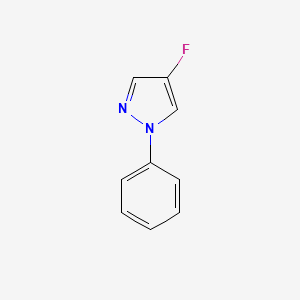
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
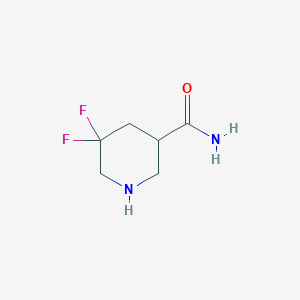
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
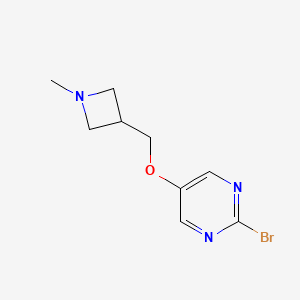
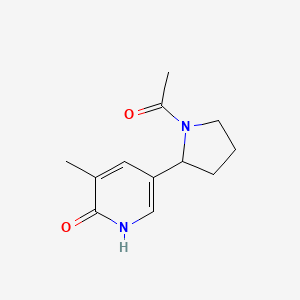
![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)

